2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
Description
2-(Benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic compound featuring a pyrazine core substituted with a thiophen-3-yl group and an acetamide moiety linked via a methylene bridge. Its synthesis likely involves multi-step reactions, including condensation and acetylation, similar to methodologies described in related compounds (e.g., ).
Properties
IUPAC Name |
2-phenylmethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(12-23-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-24-13-15/h1-9,13H,10-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZYWTRAIJKLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate acylating agent under basic conditions.
Synthesis of the Pyrazinyl Group: The pyrazinyl group is often synthesized via cyclization reactions involving appropriate precursors such as diaminopyrazine and thiophene derivatives.
Coupling Reactions: The final step involves coupling the benzyloxy and pyrazinyl intermediates. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzyloxy group can be substituted under nucleophilic conditions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrazinyl or thiophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophenyl group.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the pyrazinyl and thiophenyl groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea ()
- Structural Similarities : Shares the pyrazine-thiophen-3-yl backbone but replaces the acetamide with a urea group.
- Urea linkages are known for strong hydrogen-bonding interactions, which may improve target affinity compared to acetamides.
- Synthetic Pathway : Likely involves coupling of adamantane isocyanate with the pyrazine-thiophene intermediate, diverging from the chloroacetylation steps used for acetamides ().
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamides ()
- Structural Similarities : Acetamide core with heterocyclic substituents (benzothiazole vs. pyrazine-thiophene).
- Functional Differences : Benzothiazole derivatives exhibit acetylcholinesterase (AChE) inhibition (e.g., compound 3c: IC50 = 0.030 µM), comparable to donepezil (IC50 = 0.020 µM) . The pyrazine-thiophene scaffold in the target compound may target different enzymes due to electronic differences (pyrazine’s electron-deficient ring vs. benzothiazole’s electron-rich system).
- Synthetic Pathway : Both involve chloroacetylation (e.g., using chloroacetyl chloride) followed by substitution with thiols or piperazines .
Thiophene-Containing Acetamides
N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide ()
- Structural Similarities : Thiophene ring and acetamide group.
- Functional Differences : Bromoacetamide introduces electrophilic reactivity, enabling nucleophilic substitutions, whereas the benzyloxy group in the target compound may prioritize steric effects over reactivity.
- Spectroscopic Characterization : Both compounds are analyzed via ¹H/¹³C NMR and mass spectrometry, with distinct shifts for thiophene protons (δ 6.8–7.2 ppm) and acetamide carbonyls (δ 165–170 ppm) .
Benzothiazole-Based Acetamides ()
- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
- Structural Similarities : Acetamide linked to a heterocyclic aromatic system.
- Functional Differences: Trifluoromethyl groups enhance metabolic stability and bioavailability.
Biological Activity
2-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H17N3OS
Molecular Weight : 355.5 g/mol
CAS Number : 2034497-05-5
The compound's structure features a benzyloxy group, a thiophene ring, and a pyrazine moiety, which contribute to its biological properties. The presence of these functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzyloxy intermediate : This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
- Synthesis of the thiophene-pyrazine intermediate : The thiophene ring is formed and subsequently functionalized to introduce the pyrazine moiety.
- Acetamide formation : The final product is synthesized by coupling the intermediates through acetamide formation.
Anticancer Activity
Research indicates that compounds containing pyrazine derivatives exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit key cancer-related enzymes such as BRAF(V600E), which plays a crucial role in tumor growth and proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets within cells. The thiophene and pyrazine rings facilitate binding to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. Additionally, the benzyloxy group may enhance solubility and bioavailability, promoting better pharmacokinetics .
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Antitumor Study : A recent study investigated a series of pyrazole derivatives similar to our compound, demonstrating significant inhibition of tumor cell proliferation in vitro with IC50 values ranging from 10 to 30 µM across various cancer cell lines .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of related benzamide derivatives against various pathogens, showing promising results particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
